molecular formula C7H6N2O3 B8120893 2-Nitrobenzaldehyde oxime CAS No. 3717-25-7

2-Nitrobenzaldehyde oxime

Cat. No.: B8120893
CAS No.: 3717-25-7
M. Wt: 166.13 g/mol
InChI Key: IHMGDCCTWRRUDX-YVMONPNESA-N
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Description

2-Nitrobenzaldehyde oxime is an organic compound with the molecular formula C₇H₆N₂O₃. It is derived from 2-nitrobenzaldehyde and is characterized by the presence of a nitro group (-NO₂) and an oxime group (-C=N-OH) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzaldehyde oxime can be synthesized through the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:

2-Nitrobenzaldehyde+Hydroxylamine Hydrochloride2-Nitrobenzaldehyde Oxime+Water+Hydrochloric Acid\text{2-Nitrobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} + \text{Hydrochloric Acid} 2-Nitrobenzaldehyde+Hydroxylamine Hydrochloride→2-Nitrobenzaldehyde Oxime+Water+Hydrochloric Acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. The use of mineral water as a solvent has been reported to be economical and environmentally friendly .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include sodium borohydride and hydrogen in the presence of a catalyst.

    Oxidation: The compound can be oxidized to form nitrobenzene derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Substitution: The nitro group in this compound can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate in acidic medium.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Reduction: 2-Aminobenzaldehyde oxime.

    Oxidation: 2-Nitrobenzoic acid.

    Substitution: Halogenated nitrobenzaldehyde oxime derivatives.

Scientific Research Applications

2-Nitrobenzaldehyde oxime has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde oxime involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in reduction reactions, the oxime group is reduced to an amine, which can further participate in nucleophilic substitution reactions. The nitro group can undergo reduction to form an amino group, which is a key intermediate in many synthetic pathways .

Comparison with Similar Compounds

    Benzaldehyde oxime: Similar structure but lacks the nitro group.

    4-Nitrobenzaldehyde oxime: Similar structure with the nitro group in the para position.

    3-Nitrobenzaldehyde oxime: Similar structure with the nitro group in the meta position.

Uniqueness: 2-Nitrobenzaldehyde oxime is unique due to the ortho position of the nitro group, which influences its reactivity and the types of reactions it undergoes. This positional difference can significantly affect the compound’s chemical behavior and its applications in various fields .

Properties

IUPAC Name

(NZ)-N-[(2-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMGDCCTWRRUDX-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302320
Record name [C(Z)]-2-Nitrobenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3717-25-7, 6635-41-2
Record name [C(Z)]-2-Nitrobenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3717-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [C(Z)]-2-Nitrobenzaldehyde oxime
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URL https://comptox.epa.gov/dashboard/DTXSID201302320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrobenzaldehyde oxime
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Synthesis routes and methods I

Procedure details

52.9 g (0.35 mol) of o-nitrobenzaldehyde was dissolved in 150 ml of methanol and an aqueous solution of 27.8 g (0.38 mol) of hydroxylamine hydrochloride in 35 ml of water was added dropwise over 30 minutes while maintaining the temperature at 30° C. The mixture was stirred at the same temperature for 2 hours and diluted with 300 ml of water. White crystals deposited were filtered, washed with water and dried. Thus, 53 g of o-nitrobenzaldoxime was obtained. Yield 91%; M.P. 95°-98° C.
Quantity
52.9 g
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reactant
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150 mL
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solvent
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27.8 g
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reactant
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Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-nitrobenzaldehyde (115 g) and hydroxylamine hydrochloride (6.6 g) in ethanol (110 ml) and water (4 ml) was added sodium acetate (13.6 g) and the mixture was stirred at room temperature for 4 hours. The mixture was poured into water (500 ml) and the mixture filtered to give the title product.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
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13.6 g
Type
reactant
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110 mL
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4 mL
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solvent
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Quantity
500 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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